molecular formula C18H30N6O B6445526 1-(azepan-1-yl)-2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640958-21-8

1-(azepan-1-yl)-2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6445526
CAS No.: 2640958-21-8
M. Wt: 346.5 g/mol
InChI Key: AMWCLELXQWJYEX-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes azepane, piperazine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of azepane with an appropriate piperazine derivative, followed by the introduction of the pyrimidine moiety through a series of nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(azepan-1-yl)-2-(piperazin-1-yl)ethan-1-one: Shares structural similarities but lacks the pyrimidine moiety.

    2-(azepan-1-yl)ethyl methacrylate: Contains the azepane ring but differs in the functional groups attached.

    1-(azepan-1-yl)-2-(pentylamino)ethan-1-one: Similar structure with a different amine group.

Uniqueness

1-(azepan-1-yl)-2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is unique due to its combination of azepane, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O/c1-2-19-18-20-8-7-16(21-18)23-13-11-22(12-14-23)15-17(25)24-9-5-3-4-6-10-24/h7-8H,2-6,9-15H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWCLELXQWJYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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